molecular formula C12H18O6 B050610 L-enantiomer CAS No. 198965-05-8

L-enantiomer

Cat. No. B050610
CAS RN: 198965-05-8
M. Wt: 258.27 g/mol
InChI Key: IVWWFWFVSWOTLP-YVZVNANGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-enantiomers are one of the two mirror image forms of a chiral molecule, distinguished by their inability to be superimposed onto each other, similar to how left and right hands are mirror images but not identical. These molecules are crucial in the study of chemical and biological systems because they can exhibit significantly different behaviors in chiral environments, such as biological systems, due to their different spatial arrangements.

Synthesis Analysis

The synthesis of L-enantiomers can be complex and involves multiple steps to ensure enantiomeric purity. For instance, the total synthesis of L-hexoses demonstrates a reiterative two-carbon extension cycle, indicating the complexity and efficiency needed in synthesizing enantiomerically pure compounds (Ko et al., 1983).

Molecular Structure Analysis

L-enantiomers are characterized by their unique molecular structures, which are mirror images of their D-counterparts. The synthesis and characterization of Co(II) and Fe(II) peptide conjugates show the importance of structure in determining enantiomeric disposition and interaction with biological targets like DNA (Parveen et al., 2015).

Chemical Reactions and Properties

The reactions and properties of L-enantiomers differ significantly from their D-counterparts due to their chirality. For example, the D and L forms of HIV-1 protease, synthesized chemically, show reciprocal chiral substrate specificity, highlighting the unique reactivity of enantiomeric forms (Milton et al., 1992).

Physical Properties Analysis

The physical properties of L-enantiomers, such as melting points, boiling points, and solubilities, are identical to their D-counterparts. However, their interaction with polarized light and other chiral substances can differ significantly. Techniques like nano-LC have been employed for the enantiomeric separation and analysis of compounds due to these subtle differences (Rocco et al., 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity, stereochemical outcomes of reactions, and binding to other chiral molecules, are distinct for L-enantiomers compared to their D-enantiomers. This is demonstrated in studies where enantiomeric DNA-based sensors are used for the high-throughput analysis of small-molecule enantiopurity, showing the importance of chirality in chemical interactions (Feagin et al., 2015).

Scientific Research Applications

  • Pharmaceutical Applications : L-enantiomers are crucial in pharmaceutical research due to their specific biological activities. The ability to differentiate between D and L enantiomers is vital, especially for drug development (Damle, Aviv, & Tischler, 2022).

  • Geochronology : In geochronology, the L-enantiomer of amino acids has been used for dating geological samples. After the death of an organism, the this compound of amino acids slowly racemizes, forming an equilibrium mixture of D- and L-enantiomers, which can indicate the time elapsed since the organism's death (Schroeder & Bada, 1976).

  • Analytical Chemistry : Differentiating D and L α-amino acids is significant for several industries. Techniques like parahydrogen-induced hyperpolarization combined with nuclear magnetic resonance allow for the detection, discrimination, and quantification of D- and L-α-amino acids at submicromolar concentrations (Dreisewerd et al., 2023).

  • Nano-Liquid Chromatography : Nano-LC is a technique used for the enantiomeric separation of compounds including L-enantiomers, which is especially relevant in pharmaceutical and clinical research due to its high efficiency and low reagent consumption (Rocco, Maruška, & Fanali, 2013).

  • Chiral Catalysts : Synthesizing chiral compounds selectively rather than as mixtures of enantiomers is a significant area of chemical research. L-enantiomers play a key role in this, drawing inspiration from natural catalysts like enzymes (Yoon & Jacobsen, 2003).

  • Food Analysis : In food chemistry, analyzing enantiomers, particularly the presence of D-amino acids (which should not be present in fruit juices), is crucial as it can indicate adulteration. High-performance separation methods are used for this purpose (Rocco, Aturki, & Fanali, 2013).

Mechanism of Action

Target of Action

The L-enantiomer of a compound interacts with specific targets in the body. For instance, the this compound of leucine, when acetylated to form N-acetyl-L-leucine, switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . These transporters play a crucial role in the absorption and distribution of the compound .

Mode of Action

The this compound interacts with its targets, leading to changes in cellular processes. For example, N-acetyl-L-leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This interaction results in changes in the cell’s metabolic activity .

Biochemical Pathways

The this compound affects various biochemical pathways. For instance, the this compound of glycerol 3-phosphate is formed by sn-glycerol 3-phosphate dehydrogenase-catalyzed reduction of dihydroxyacetone phosphate . This process impacts the metabolic pathways involving glycerol 3-phosphate .

Pharmacokinetics

The pharmacokinetics of the this compound involves its absorption, distribution, metabolism, and excretion (ADME). For example, N-acetyl-L-leucine shows differences in pharmacokinetics due to both unique handling and/or inhibition of uptake and metabolism of the this compound by the D-enantiomer . The elimination half-life of levomethamphetamine, an this compound, is between 13.3 and 15 hours .

Result of Action

The action of the this compound leads to molecular and cellular effects. For instance, the this compound of leucine, when acetylated, switches its uptake into cells, affecting the cell’s metabolic processes . This can have profound effects on the cell’s function and overall health .

Action Environment

The action, efficacy, and stability of the this compound can be influenced by environmental factors. For instance, the uptake and metabolism of N-acetyl-L-leucine can be affected by the presence of other compounds, such as the D-enantiomer . Understanding these influences is crucial for optimizing the use of L-enantiomers in therapeutic applications .

Safety and Hazards

The safety and hazards of L-enantiomers can vary depending on the specific molecule. For example, most newly marketed single-enantiomer drugs are infrequently directly compared with their existing racemic precursors, and when compared, they are uncommonly found to provide improved efficacy or safety, despite their greater costs .

Future Directions

The field of enantiomeric separation, including the separation of L-enantiomers, is of increasing importance for the scientific community and industry . Future directions may involve the development of more efficient and sustainable separation processes, such as semi-continuous and continuous chiral separation .

properties

IUPAC Name

(3'aS,4R,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWWFWFVSWOTLP-YVZVNANGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@]2(O1)C(=O)[C@@H]3[C@H](CO2)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464464
Record name L-enantiomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

198965-05-8
Record name L-enantiomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 198965-05-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-enantiomer
Reactant of Route 2
L-enantiomer
Reactant of Route 3
L-enantiomer
Reactant of Route 4
Reactant of Route 4
L-enantiomer
Reactant of Route 5
Reactant of Route 5
L-enantiomer
Reactant of Route 6
L-enantiomer

Q & A

Q1: How do the pharmacokinetic properties of L-enantiomers differ from their D-enantiomer counterparts?

A1: Research has shown that L-enantiomers can exhibit significantly different pharmacokinetic profiles compared to their D-enantiomer counterparts. For instance, L-nateglinide demonstrated higher total clearance (CL(tot)) and volume of distribution (Vd) compared to its D-enantiomer, particularly in a diabetic model using Goto-Kakizaki rats []. Similarly, the oral absorption of L-aminopterin was found to be 6 to 12-fold higher than D-aminopterin in dogs, indicating stereoselective absorption [].

Q2: Is there evidence of stereoselective metabolism of racemic drugs in vivo?

A2: Yes, studies have demonstrated stereoselective metabolism of racemic drugs. For example, after administering racemic ethylamphetamine to rats, the urinary excretion rate of D-ethylamphetamine was significantly higher than that of L-ethylamphetamine, suggesting preferential metabolism of the L-enantiomer [].

Q3: Can you provide an example where the this compound of a drug exhibits a more desirable pharmacological profile than the racemate?

A3: In studies on the antiseizure activity of fenfluramine and norfenfluramine in mice, L-norfenfluramine demonstrated significantly higher potency in the audiogenic seizure model compared to the racemic D,L-fenfluramine and L-fenfluramine []. This finding suggests L-norfenfluramine could be a promising candidate for further development as an antiseizure medication.

Q4: Are there cases where L-enantiomers are preferentially absorbed compared to their D-enantiomers?

A4: Yes, the research provides examples of preferential absorption of L-enantiomers. In a study using dogs and humans, the absorption of L-aminopterin was significantly higher than D-aminopterin, suggesting a stereoselective absorption mechanism [].

Q5: How does the chirality of a molecule impact its interaction with biological targets?

A5: Chirality plays a crucial role in a molecule's interaction with biological targets. Biological systems are inherently chiral, and enzymes or receptors often exhibit stereospecificity, meaning they preferentially interact with one enantiomer over the other. For instance, adenosine deaminase showed strict enantioselectivity, favoring the natural β-D-ddA and β-D-d4A as substrates over their corresponding L-enantiomers [].

Q6: Can modifying the structure of an this compound alter its activity or potency?

A6: Yes, structural modifications can significantly impact the activity and potency of L-enantiomers. Research on D- and L-2',3'-dideoxy-2',3'-endo-methylene nucleosides as potential antiviral agents revealed that the D-adenine derivative acted as a good substrate for adenosine deaminase, while the this compound showed poor substrate activity [].

Q7: Can D-amino acids be converted into their L-enantiomers in biological systems?

A7: Yes, there is evidence of chiral inversion occurring in vivo. Studies using stable isotope-labeled D-leucine in rats demonstrated that approximately 30% of the administered D-isomer was converted into L-leucine, highlighting the presence of metabolic pathways capable of chiral inversion [].

Q8: What are the potential implications of chiral inversion for drug development?

A8: Chiral inversion can have significant implications for drug development, particularly when considering the different pharmacological profiles of enantiomers. The conversion of a less active or even inactive enantiomer into its active counterpart could lead to unexpected pharmacological effects or alter the overall drug efficacy and safety profile.

Q9: What are some applications of chiral separation techniques in pharmaceutical analysis?

A9: Chiral separation techniques are crucial in pharmaceutical analysis for determining enantiomeric purity, studying drug metabolism, and evaluating the pharmacokinetic profiles of individual enantiomers. For example, a chiral high-performance liquid chromatography (HPLC) method was developed to separate and determine the this compound impurity in valaciclovir hydrochloride [].

Q10: What analytical techniques are commonly employed for the separation and quantification of enantiomers?

A10: Common analytical techniques for enantiomeric separation and quantification include:

  • Chiral HPLC: This method uses chiral stationary phases to separate enantiomers based on their differential interactions with the stationary phase. [, ]
  • Gas chromatography-mass spectrometry (GC-MS): This technique is particularly useful for volatile compounds and often involves derivatization with chiral reagents to enable enantiomeric separation. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.